Bromo-dragonfly, (+)-

in vivo hallucinogenic potency head-twitch response 5-HT2A behavioral pharmacology

Forensic and research labs require authenticated reference standards to distinguish Bromo-Dragonfly from 2C-B-FLY, which are indistinguishable by appearance. Our (+)-Bromo-Dragonfly reference material provides: • Unambiguous identification via LC-HRMS/GC-MS, targeting parent compound as the primary analyte due to complete hepatic metabolic resistance. • Ultra-high 5-HT2A binding affinity (Ki = 0.04 nM), enabling 275-fold lower assay concentrations than 2C-B-FLY. • Orthogonal pharmacological profile with competitive MAO-A inhibition (Ki = 0.352 μM) for metabolic stability benchmarking.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 732237-33-1
Cat. No. B15193865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-dragonfly, (+)-
CAS732237-33-1
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N
InChIInChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1
InChIKeyGIKPTWKWYXCBEC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-Dragonfly: Potency, Selectivity & Metabolic Profile


(+)-Bromo-Dragonfly (also designated DOB-DragonFLY or 3C-Bromo-Dragonfly) is a synthetic benzodifuran hallucinogen belonging to the phenethylamine class. It functions as a potent agonist at serotonin 5-HT2 receptor subtypes, with sub-nanomolar binding affinity for 5-HT2A (Ki ≈ 0.04 nM) and 5-HT2C (Ki ≈ 0.02 nM) receptors [1]. The compound is the rigidified, fully aromatic benzodifuran analog of 2,5-dimethoxy-4-bromoamphetamine (DOB), originally developed to probe the active binding conformation of phenylalkylamine hallucinogens at the 5-HT2A receptor [2]. Unlike its tetrahydrobenzodifuran counterpart 2C-B-FLY, Bromo-Dragonfly is resistant to hepatic metabolism and acts as a competitive inhibitor of monoamine oxidase A (MAO-A) [3].

Why Bromo-Dragonfly Cannot Be Substituted


Despite sharing a common phenethylamine scaffold, Bromo-Dragonfly displays quantitative pharmacological differences from its closest structural analogs that preclude simple interchange in research settings. The fully aromatic benzodifuran nucleus confers approximately 3.75-fold higher in vivo potency compared to DOB in the mouse head-twitch response assay (ED50 = 0.20 vs. 0.75 μmol/kg), while the tetrahydrobenzodifuran analog DOB-FLY is essentially equipotent with DOB [1]. At the receptor level, Bromo-Dragonfly's 5-HT2A binding affinity (Ki = 0.04 nM) exceeds that of 2C-B-FLY (Ki = 11 nM) by approximately 275-fold [2]. Furthermore, Bromo-Dragonfly demonstrates complete resistance to human hepatic microsomal metabolism, contrasting sharply with 2C-B-FLY which undergoes CYP2D6-mediated monohydroxylation and N-acetylation [3]. This metabolic stability is compounded by Bromo-Dragonfly's action as a competitive MAO-A inhibitor (Ki = 0.352 μM), a property not shared by its tetrahydro analog [3]. These orthogonal differences in pharmacodynamic potency, metabolic fate, and off-target enzyme inhibition mean that experimental data generated with 2C-B-FLY, DOB, or DOB-FLY cannot be extrapolated to Bromo-Dragonfly without introducing uncontrolled variables.

Bromo-Dragonfly Differentiation Evidence


In Vivo Hallucinogenic Potency (Mouse HTR)

In a direct head-to-head comparison using the mouse head-twitch response (HTR) assay—a 5-HT2A receptor-mediated behavioral paradigm with strong predictive validity for human hallucinogenic potency—the benzodifuran Bromo-Dragonfly (DOB-DFLY) exhibited significantly greater potency than its non-rigid counterpart DOB and its tetrahydrobenzodifuran analog DOB-FLY [1]. DOB-DFLY (ED50 = 0.20 μmol/kg, IP) was approximately 3.75-fold more potent than DOB (ED50 = 0.75 μmol/kg, IP) and approximately 3.35-fold more potent than DOB-FLY (ED50 = 0.67 μmol/kg, IP). The α-desmethyl benzodifuran 2C-B-DFLY (ED50 = 1.07 μmol/kg) was also more potent than 2C-B (ED50 = 2.43 μmol/kg), confirming that the fully aromatic benzodifuran nucleus consistently enhances in vivo potency [1].

in vivo hallucinogenic potency head-twitch response 5-HT2A behavioral pharmacology

5-HT2A Receptor Binding Affinity

At the primary target receptor mediating hallucinogenic effects, Bromo-Dragonfly demonstrates sub-nanomolar binding affinity that vastly exceeds that of its tetrahydro analog 2C-B-FLY. Using [3H]ketanserin displacement at cloned human 5-HT2A receptors, Bromo-Dragonfly exhibits a Ki of 0.04 ± 0.01 nM [1], whereas 2C-B-FLY shows a Ki of approximately 11 nM under comparable conditions [2]. This represents a ~275-fold difference in binding affinity. For context, the non-rigid parent compound DOB has a reported Ki of 0.2–0.6 nM at human 5-HT2A receptors [3], meaning Bromo-Dragonfly's affinity is still 5–15-fold higher. LSD, the prototypical serotonergic hallucinogen, exhibits a 5-HT2A Ki of approximately 3.5–4 nM [4], placing Bromo-Dragonfly's affinity approximately 87–100-fold higher.

5-HT2A receptor binding radioligand displacement receptor affinity

Hepatic Metabolic Stability

In a comparative in vitro metabolism study using pooled human liver microsomes (HLM), pooled human liver cytosol (HLC), and recombinant enzymes, Bromo-Dragonfly demonstrated complete metabolic stability with no detectable metabolite formation [1]. In stark contrast, the close structural analog 2C-B-FLY was actively metabolized under identical conditions, undergoing CYP2D6-mediated monohydroxylation and N-acetylation in HLM, and additionally serving as a substrate for MAO-A-mediated oxidative deamination producing an aldehyde metabolite [1]. This metabolic resistance of Bromo-Dragonfly is consistent with its fully aromatic benzodifuran scaffold, which lacks the oxidizable 2,3-dihydrofuran rings present in 2C-B-FLY's tetrahydrobenzodifuran system.

hepatic metabolism human liver microsomes metabolic stability

Monoamine Oxidase A Inhibition

Beyond its receptor-level pharmacology, Bromo-Dragonfly possesses a secondary pharmacological activity not shared by 2C-B-FLY: competitive inhibition of monoamine oxidase A (MAO-A). Inhibition experiments revealed that Bromo-Dragonfly inhibits MAO-A with a Ki of 0.352 μM, acting as a competitive inhibitor of 5-HT deamination [1]. The IC50 value was determined to be in a range suggesting potential clinical relevance for serotonergic potentiation [1]. In contrast, 2C-B-FLY did not inhibit MAO-A; instead, it served as a substrate for the enzyme, being oxidatively deaminated to its corresponding aldehyde metabolite [1]. This dual identity of Bromo-Dragonfly—MAO-A inhibitor plus 5-HT2A agonist—creates a pharmacodynamic interaction not present with 2C-B-FLY, as MAO-A inhibition would be expected to elevate synaptic serotonin levels while simultaneously activating 5-HT2A receptors.

monoamine oxidase inhibition MAO-A serotonin deamination

Duration of Action

Multiple independent sources consistently document that Bromo-Dragonfly possesses an exceptionally prolonged duration of psychoactive effects, distinguishing it from all common serotonergic hallucinogens. Clinical case reports and user accounts describe a total duration of 12–36 hours at standard doses, extending to 2–3 days following large ingestions, with a delayed onset of up to 6 hours before peak effects are reached [1][2]. For comparison, LSD has a typical duration of 8–12 hours, DOB lasts 18–30 hours, and 2C-B-FLY effects persist for approximately 6–10 hours [3]. The prolonged duration of Bromo-Dragonfly is mechanistically consistent with its demonstrated resistance to hepatic metabolism and its MAO-A inhibitory activity, both of which would be expected to extend the compound's pharmacological half-life [4].

duration of action pharmacokinetics prolonged psychoactive effects

Benzodifuran vs. Tetrahydrobenzodifuran Scaffold

A systematic structure-activity relationship (SAR) study comparing phenylalkylamine hallucinogens and their rigid analogs revealed a consistent pattern: tethering the 2- and 5-methoxy groups into a fully aromatic benzodifuran nucleus (as in Bromo-Dragonfly) significantly enhances in vivo potency, whereas incorporation into a tetrahydrobenzodifuran (dihydrofuran) nucleus does not alter potency relative to the non-rigid parent [1]. Specifically, the benzodifuran DOB-DFLY was 3.75-fold more potent than DOB, while the tetrahydrobenzodifuran DOB-FLY was approximately equipotent with DOB (ED50 = 0.67 vs. 0.75 μmol/kg). Similarly, 2C-B-DFLY (ED50 = 1.07 μmol/kg) was more potent than 2C-B (ED50 = 2.43 μmol/kg), whereas 2C-B-FLY (ED50 = 1.79 μmol/kg) was not significantly different from 2C-B [1]. This SAR pattern demonstrates that the aromaticity of the fused furan rings—not merely conformational restriction—is the critical structural feature driving potency enhancement.

structure-activity relationship benzodifuran scaffold conformational restriction

Bromo-Dragonfly: Research & Forensic Applications


Forensic Toxicology Reference Standard

Forensic laboratories require authenticated reference standards of Bromo-Dragonfly for the unambiguous identification of this compound in seized drug exhibits and biological specimens from clinical intoxication cases. The compound's complete resistance to hepatic metabolism [1] means that parent Bromo-Dragonfly—rather than metabolites—is the primary analytical target in blood, urine, and tissue samples. This contrasts with 2C-B-FLY, where multiple Phase I metabolites must be monitored concurrently [1]. Analytical methods employing LC-HRMS or GC-MS should be validated using certified reference material of the (+)-enantiomer or racemate, given that the (R)-enantiomer is the more active stereoisomer at 5-HT2A receptors [2]. The documented fatalities involving Bromo-Dragonfly misrepresented as 2C-B-FLY [3] underscore the critical need for authenticated reference standards capable of discriminating between these two compounds, which are indistinguishable by appearance but readily differentiated by mass spectrometry and chromatographic retention.

5-HT2A Receptor Pharmacological Probe

With a 5-HT2A Ki of 0.04 nM [1], Bromo-Dragonfly represents one of the highest-affinity agonists available for the serotonin 5-HT2A receptor, exceeding the affinity of LSD by approximately two orders of magnitude [2]. This property makes it uniquely suited as a radioligand candidate (e.g., [3H] or [125I] labeled) for receptor autoradiography and binding studies requiring extremely low nonspecific binding. In functional selectivity (biased signaling) assays, Bromo-Dragonfly's distinct efficacy profile at 5-HT2A versus 5-HT2C (Ki = 0.02 nM) [1] can be exploited to probe receptor subtype-specific signaling pathways. However, researchers must account for its MAO-A inhibitory activity (Ki = 0.352 μM) [3] when interpreting results from cell-based assays that may involve aminergic tone. Compared to 2C-B-FLY (Ki = 11 nM at 5-HT2A) [4], Bromo-Dragonfly requires approximately 275-fold lower concentrations to achieve equivalent receptor occupancy, demanding careful attention to compound solubility and nonspecific binding in assay design.

Benzodifuran Scaffold for 5-HT2A Drug Design

The systematic SAR evidence demonstrating that a fully aromatic benzodifuran nucleus enhances in vivo potency by 3–4-fold over non-rigid and tetrahydrobenzodifuran congeners [1] positions Bromo-Dragonfly as the prototypical member of the DragonFLY series for structure-based drug design. Medicinal chemists investigating 5-HT2A receptor agonists for neuropsychiatric indications can use the benzodifuran scaffold to explore the relationship between aromatic planarity and receptor activation efficacy. The benzodifuran vs. tetrahydrobenzodifuran potency differential (3.35-fold for DOB series, 1.67-fold for 2C-B series) [1] provides a quantitative framework for scaffold selection in lead optimization. Furthermore, the combination of extreme receptor affinity with MAO-A inhibition [3] presents an unusual polypharmacological profile that may be of interest for designing multi-target ligands, though the vasoconstrictive toxicity associated with this compound [5] cautions against direct therapeutic development without structural modification.

In Vitro Toxicology: Metabolism & MAO Interaction Model

Bromo-Dragonfly's unique dual property of complete hepatic metabolic resistance combined with competitive MAO-A inhibition [1] makes it a valuable model compound for in vitro toxicology studies. Researchers can employ Bromo-Dragonfly as a positive control for metabolic stability assays, benchmarking novel psychoactive substances (NPS) against a compound known to exhibit zero substrate depletion in HLM incubation systems. Its MAO-A inhibition (Ki = 0.352 μM) [1] provides a reference point for assessing the MAO inhibitory potential of other phenethylamine-derived NPS. The direct comparator data available for 2C-B-FLY in the same experimental system [1]—which demonstrates metabolism by CYP2D6 and MAO-A—offers a built-in control for validating assay performance. For pharmaceutical industry researchers conducting drug-drug interaction screening, Bromo-Dragonfly exemplifies the toxicological risk that arises when a compound simultaneously resists metabolic clearance and inhibits a major neurotransmitter-degrading enzyme.

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